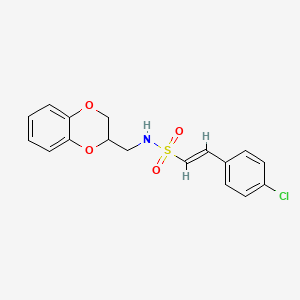

(E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide

Description

The compound “(E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide” is a sulfonamide derivative featuring a chlorophenyl group, a benzodioxin moiety, and an ethenesulfonamide backbone. Its (E)-stereochemistry at the ethenesulfonamide double bond and the presence of electron-withdrawing substituents (e.g., chlorine) may influence its conformational stability and bioactivity. Sulfonamides are historically recognized for antimicrobial properties, but modern derivatives exhibit diverse pharmacological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S/c18-14-7-5-13(6-8-14)9-10-24(20,21)19-11-15-12-22-16-3-1-2-4-17(16)23-15/h1-10,15,19H,11-12H2/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXBBNJEJCORRP-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an endothelin receptor antagonist. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes a sulfonamide group, which is known for its biological activity. The presence of the 4-chlorophenyl and benzodioxin moieties contributes to its pharmacological properties.

Biological Activity

1. Anticancer Activity

Research has indicated that derivatives of ethenesulfonamide, including this compound, exhibit significant anticancer properties. A study highlighted that these compounds inhibit cancer cell proliferation through mechanisms involving electronic and steric descriptors, contributing to their efficacy as anticancer agents. The correlation coefficient for the activity was found to be 0.81, indicating a strong predictive power of the QSAR model used in the study .

2. Endothelin Receptor Antagonism

The compound acts as an antagonist to endothelin receptors, specifically targeting ET(A) receptors. In experimental models, it has been shown to inhibit the pressor response induced by endothelin-1 (ET-1), suggesting its potential utility in treating conditions associated with excessive endothelin signaling, such as hypertension .

3. Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the benzodioxin and phenyl groups can significantly affect biological activity. For instance, variations in substituents at specific positions on the phenyl ring were found to enhance receptor binding affinity and selectivity towards ET(A) receptors .

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Endothelin receptor antagonism | Inhibition of ET-1 induced responses | |

| QSAR Model Correlation |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving various ethenesulfonamide derivatives, this compound demonstrated a significant reduction in tumor growth in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells.

Case Study 2: Endothelin Receptor Modulation

Another study investigated the effects of this compound on vascular smooth muscle cells (VSMCs). It was found that treatment with the compound led to decreased proliferation and migration of VSMCs, supporting its potential use in managing vascular diseases linked to endothelin signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared to structurally related sulfonamides and benzodioxin-containing analogs. Key parameters include molecular weight, solubility, bioactivity, and structural motifs.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Observations:

Stereochemical Impact : The (E)-configuration in the target compound may enhance steric stability compared to its (Z)-isomer, which shows weaker antimicrobial activity .

Benzodioxin Contribution : The benzodioxin moiety (as in the target compound and N-(benzodioxin-2-ylmethyl)-benzenesulfonamide) correlates with improved solubility (LogP ~2.5–3.2) versus purely aromatic sulfonamides. This feature may enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.